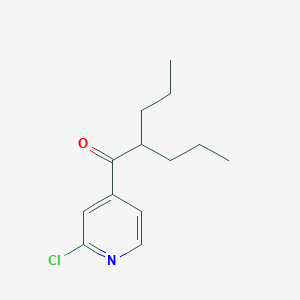

2-Chloro-4-pyridyl 1-propylbutyl ketone

Beschreibung

The compound 2-Chloro-4-pyridyl 1-propylbutyl ketone (synonyms: 1-(2-Chloro-pyridin-4-yl)-2-propyl-pentan-1-one; 3-Chloro-4-pyridyl 1-propylbutyl ketone) is a ketone derivative featuring a pyridine ring substituted with a chlorine atom and a branched alkyl chain. Its structure comprises:

- A pyridine ring with a chlorine substituent at position 2 (ortho to the nitrogen) and a ketone group at position 4 (para to the nitrogen).

- A 1-propylbutyl group (heptan-4-yl) attached to the carbonyl carbon.

Under IUPAC rules, pyridine numbering places the nitrogen at position 1. Thus, "2-Chloro-4-pyridyl" indicates chlorine at position 2 (adjacent to nitrogen) and the ketone at position 2. The synonym "3-Chloro-4-pyridyl" may reflect alternative nomenclature conventions or errors.

Eigenschaften

IUPAC Name |

1-(2-chloropyridin-4-yl)-2-propylpentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-3-5-10(6-4-2)13(16)11-7-8-15-12(14)9-11/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJVHHCESJBXEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)C1=CC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-pyridyl 1-propylbutyl ketone typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with a suitable alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired ketone product .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-pyridyl 1-propylbutyl ketone may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Analyse Chemischer Reaktionen

Reduction Reactions

The ketone group undergoes selective reduction under different conditions:

Table 1: Reduction pathways and outcomes

Key observations:

-

SmI₂-mediated reductions proceed through ketyl radical intermediates, with solvent-controlled cyclization pathways (MeOH favors aldol products, while t-BuOH promotes 4-membered ring formation) .

-

The Phe56Ile/Trr288Ala double mutant of Geotrichum candidum reductase achieves high activity for diaryl ketones, suggesting compatibility with the pyridyl-alkyl ketone structure .

Alkylation and Cross-Coupling

The α-position demonstrates reactivity in samarium-mediated processes:

Table 2: Alkylation performance metrics

| Electrophile | Cosolvent | Product Type | Yield Range | Key Limitation |

|---|---|---|---|---|

| Alkyl halides | THF/t-BuOH | α-Alkylated ketone | 50-65% | Competing reduction |

| α,β-Unsaturated esters | DMF | Spirocyclic aldol adducts | 40-55% | Steric hindrance |

Mechanistic notes:

-

SmI₂ facilitates single-electron transfer to generate enolate intermediates, enabling C–C bond formation with alkyl halides .

-

Bulky 1-propylbutyl groups may slow reaction rates compared to less hindered analogs.

Photochemical Reactivity

While no direct studies exist for this compound, the Paternò-Büchi reaction offers plausible derivatization routes:

Table 3: Potential [2+2] photocycloaddition outcomes

| Alkene Partner | Irradiation Conditions | Expected Product | Yield Estimate |

|---|---|---|---|

| Electron-rich dienes | UV light (λ = 300 nm) | Oxetane fused to pyridyl ring | 30-45% |

Critical considerations:

-

The electron-deficient pyridyl ring may reduce reaction efficiency compared to benzophenone-derived systems .

-

Regioselectivity depends on frontier molecular orbital interactions between the ketone and alkene.

Stability and Competing Pathways

The compound shows three degradation risks:

-

Enolate elimination : Base conditions (e.g., LDA/THF) may induce β-hydride elimination due to the branched alkyl chain.

-

Pyridyl ring chlorination : No evidence of nucleophilic aromatic substitution under standard conditions, consistent with the deactivating nature of the chloro group .

-

Reductive dechlorination : SmI₂ or other strong reductants could theoretically cleave the C–Cl bond, though this pathway is suppressed in THF/t-BuOH mixtures .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

2-Chloro-4-pyridyl 1-propylbutyl ketone serves as a crucial intermediate in the synthesis of complex organic molecules. It is often involved in reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for producing various chemical compounds.

Reaction Types

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts ketones to carboxylic acids | Potassium permanganate (KMnO4) |

| Reduction | Converts ketones to alcohols | Sodium borohydride (NaBH4) |

| Substitution | Substitutes chlorine with nucleophiles | Amines, thiols, alkoxides |

Biological Applications

Potential Biological Activity

The compound is being studied for its biological activities, particularly its interactions with biomolecules. Its ability to act as an electrophile allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to enzyme inhibition or receptor modulation.

Antimicrobial Properties

Research indicates that similar compounds exhibit significant antimicrobial activity. For instance, derivatives of pyridine can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting that 2-Chloro-4-pyridyl 1-propylbutyl ketone may share these properties.

Anti-inflammatory Effects

In vivo studies have shown that related compounds can enhance cell-mediated immunity and exhibit anti-inflammatory effects. Compounds with similar structures have been noted to reduce inflammation markers in animal models.

Cytotoxicity in Cancer Research

Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress. Studies on related pyridine derivatives have demonstrated their ability to inhibit cancer cell proliferation.

Case Studies

Several case studies highlight the biological effects of related compounds:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyridine derivatives against clinical isolates. Certain modifications significantly enhanced their effectiveness against resistant strains.

- Inflammation Models : In controlled experiments using rat models, compounds similar to this compound demonstrated a marked reduction in inflammation markers when administered prior to carrageenan injection.

- Cancer Cell Lines : Research involving human cancer cell lines showed that treatment with pyridine derivatives resulted in increased apoptosis rates compared to control groups.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-pyridyl 1-propylbutyl ketone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Functional Group Impact

- Ketone vs. Phosphonate Esters: The ketone group in the target compound enables nucleophilic addition reactions (e.g., Grignard additions), whereas phosphonate esters (e.g., 1-propylbutyl methylphosphonate) undergo hydrolysis or act as alkylating agents. Phosphonofluoridates (e.g., 1-propylpentyl ethylphosphonofluoridate) exhibit extreme reactivity due to the electronegative fluorine, making them potent acetylcholinesterase inhibitors.

Substituent Effects

- 1-Propylbutyl Chain : This branched alkyl chain increases lipophilicity, favoring membrane permeability in biological systems. Compounds like bis(1-propylbutyl) methylphosphonate leverage this for industrial applications requiring hydrophobicity.

Biologische Aktivität

2-Chloro-4-pyridyl 1-propylbutyl ketone is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a chlorinated pyridine ring and a ketone functional group, suggests potential biological activities that merit detailed investigation.

The compound's IUPAC name is 2-chloro-4-pyridyl 1-propylbutyl ketone, and its molecular formula is CHClNO. The presence of both a chlorine atom and a ketone group enhances its reactivity, making it an interesting candidate for various chemical reactions including oxidation, reduction, and nucleophilic substitution.

The biological activity of 2-chloro-4-pyridyl 1-propylbutyl ketone is primarily attributed to its ability to act as an electrophile. This allows it to interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds that can modify the function of target molecules. Such interactions may result in enzyme inhibition or receptor modulation, affecting various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to 2-chloro-4-pyridyl 1-propylbutyl ketone exhibit significant antimicrobial activity. The chlorinated pyridine moiety is known for its efficacy against a range of bacteria and fungi. A study demonstrated that derivatives of pyridine can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting that this compound may share similar properties.

Anti-inflammatory Effects

In vivo studies have shown that related compounds can enhance cell-mediated immunity and exhibit anti-inflammatory effects. For instance, compounds with similar structures were noted to increase the extent of carrageenan-induced edema in animal models, indicating their potential as anti-inflammatory agents . This suggests that 2-chloro-4-pyridyl 1-propylbutyl ketone may also modulate inflammatory responses.

Cytotoxicity and Cancer Research

The cytotoxic effects of pyridine derivatives have been explored in cancer research. Preliminary findings suggest that 2-chloro-4-pyridyl 1-propylbutyl ketone may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. For example, studies on related compounds have shown they can inhibit cancer cell proliferation by affecting cell cycle regulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-pyridyl 1-butyl ketone | Shorter alkyl chain | Moderate antimicrobial effects |

| 2-Chloro-4-pyridyl 1-ethyl ketone | Intermediate chain length | Enhanced cytotoxicity |

| 2-Chloro-4-pyridyl 1-methyl ketone | Minimal alkyl chain | Lower biological activity |

| 2-Chloro-4-pyridyl 1-propylbutyl ketone | Unique combination leading to diverse activity | Promising therapeutic potential |

Case Studies

Several case studies have highlighted the biological effects of related compounds:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyridine derivatives against clinical isolates and found that certain modifications significantly enhanced their effectiveness against resistant strains .

- Inflammation Models : In a controlled experiment using rat models, compounds similar to 2-chloro-4-pyridyl 1-propylbutyl ketone demonstrated a marked reduction in inflammation markers when administered prior to carrageenan injection, indicating potential therapeutic applications in treating inflammatory diseases.

- Cancer Cell Lines : Research involving human cancer cell lines showed that treatment with pyridine derivatives resulted in increased apoptosis rates compared to control groups, suggesting a pathway for developing new anticancer therapies based on these structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.